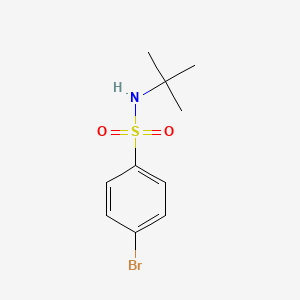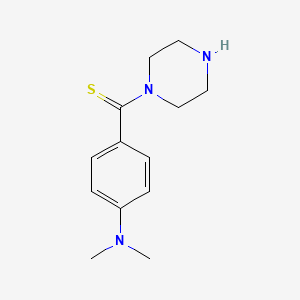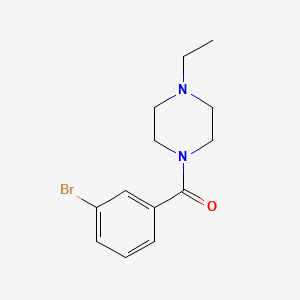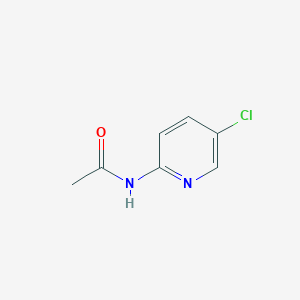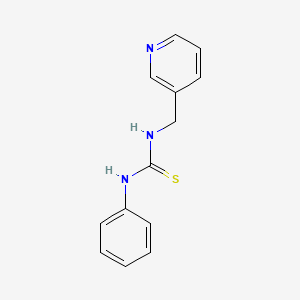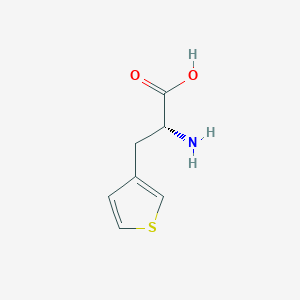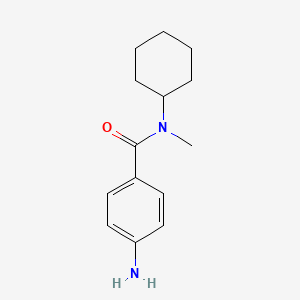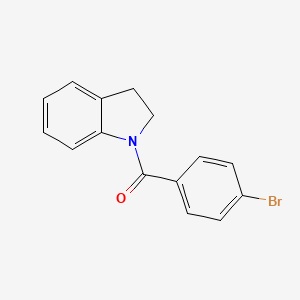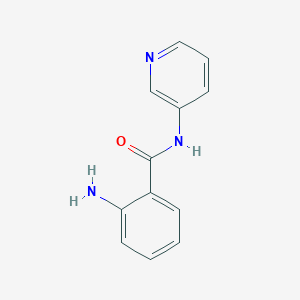
1-(2-Bromopropanoyl)pyrrolidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidin-2-ones and derivatives, including compounds similar to 1-(2-Bromopropanoyl)pyrrolidine, typically involves reactions such as the cyclization of amino acids or their derivatives. A common approach is the reaction of methyl esters with aromatic aldehydes and amino alcohols in the presence of dioxane, leading to the formation of various substituted pyrrolidin-2-ones (Rubtsova et al., 2020). Another method involves electrophilic substitution reactions to introduce various substituents into the pyrrolidine ring (Mogulaiah et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrrolidin-2-ones and their derivatives is characterized using techniques such as 1H NMR spectroscopy and IR spectrometry. These analyses reveal the presence of characteristic functional groups such as alcoholic hydroxyl, enol hydroxyl, amide, and ketone groups, indicating the formation of the desired pyrrolidin-2-one derivatives (Rubtsova et al., 2020).
Chemical Reactions and Properties
Pyrrolidin-2-ones undergo various chemical reactions, including nitration, nitrosation, bromination, iodination, and reaction with Mannich bases. These reactions predominantly occur at specific positions on the pyrrolidine ring, depending on the substituents present, allowing for the functionalization and further modification of the compound (Herbert & Wibberley, 1969).
Physical Properties Analysis
The physical properties of pyrrolidin-2-ones, such as solubility and fluorescence, are influenced by the substituents on the pyrrolidine ring. These compounds are typically soluble in common organic solvents and exhibit strong fluorescence, making them interesting candidates for the development of fluorescent probes and materials (Zhang & Tieke, 2008).
Aplicaciones Científicas De Investigación
Pyrrolidines in Chemical Synthesis
Pyrrolidines, a class of heterocyclic organic compounds, are significant in various scientific applications, including medicine and industry. They serve as precursors in chemical syntheses, such as the polar [3+2] cycloaddition to produce pyrrolidine derivatives. These derivatives are utilized in creating new medicinal molecules and biologically active compounds, emphasizing their importance in drug development and organic chemistry (Żmigrodzka et al., 2022).
Biological Activity of Pyrrolidine Derivatives
Pyrrolidine derivatives exhibit biological activities, including antibacterial and antimycobacterial properties. For instance, certain pyrrolidine-2-one derivatives have shown promising antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Nural et al., 2018). The synthesis of pyrrolidin-2-ones and their derivatives, especially with various substituents, is of great interest due to their structure being found in many natural products and biologically active molecules (Rubtsova et al., 2020).
Pyrrolidines in Marine-Derived Alkaloids
Marine-derived fungi have been a source of novel pyrrolidine alkaloids. For example, scalusamides, new pyrrolidine alkaloids isolated from the fungus Penicillium citrinum, have shown antifungal and antibacterial activities. These findings indicate the significance of pyrrolidines in natural product chemistry and their potential application in pharmaceuticals (Tsuda et al., 2005).
Pyrrolidines in Material Science
In material science, pyrrolidine compounds have been used to study acidic properties of various materials. For instance, the adsorption of pyridine on silica doped with different cations generated Lewis acid sites, indicating the utility of pyrrolidine compounds in material characterization and catalysis research (Connell & Dumesic, 1987).
Pyrrolidines in Catalysis
Pyrrolidine derivatives have been employed in catalytic processes. For example, the synthesis of 1-(3-phenylpropyl)pyrrolidine-2,5-dione under solid–liquid phase-transfer catalysis demonstrates the use of pyrrolidine compounds in facilitating organic reactions (Wang & Chen, 2008). This highlights the role of pyrrolidine derivatives in enhancing reaction efficiency and selectivity in organic synthesis.
Pyrrolidines in Magnetic Resonance Imaging
In biomedical research, stable free radicals derived from pyrrolidine compounds, like 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, are used as molecular probes in magnetic resonance spectroscopy and imaging. These radicals demonstrate high stability in biological systems, making them valuable in various biophysical applications (Dobrynin et al., 2021).
Direcciones Futuras
The pyrrolidine ring, a key feature of “1-(2-Bromopropanoyl)pyrrolidine”, is a versatile scaffold for novel biologically active compounds . It is believed that this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . Furthermore, pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds .
Propiedades
IUPAC Name |
2-bromo-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAADBKOUMIMVHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340709 | |
| Record name | 1-(2-Bromopropanoyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromopropanoyl)pyrrolidine | |
CAS RN |
54537-48-3 | |
| Record name | 2-Bromo-1-(1-pyrrolidinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54537-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromopropanoyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

